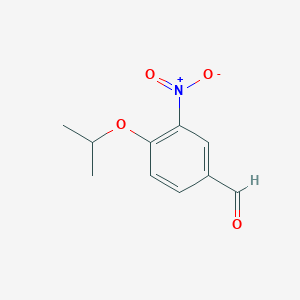![molecular formula C11H6Cl2N4 B1386036 6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 56383-51-8](/img/structure/B1386036.png)
6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine
Vue d'ensemble
Description
Triazolopyridazines are a class of heterocyclic compounds that contain a pyridazine ring fused with a 1,2,4-triazole ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Molecular Structure Analysis
The molecular structure of triazolopyridazines consists of a pyridazine ring fused with a 1,2,4-triazole ring . The specific molecular structure of “6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine” would include these rings along with the chlorophenyl groups at the 3rd and 6th positions.Applications De Recherche Scientifique
Synthesis and Structural Characterization
6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have been synthesized and characterized through various methods. These compounds have been analyzed using NMR, IR, mass spectral studies, and confirmed by single-crystal X-ray diffraction techniques. Additionally, Density Functional Theory (DFT) calculations have been performed to further understand their properties and molecular structures (Sallam et al., 2021).
Biological Properties and Potential Applications
Antitumor and Anti-inflammatory Activities : Certain pyridazine derivatives, including 6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine, have shown significant biological properties. These include anti-tumor and anti-inflammatory activities, making them of interest in medicinal chemistry and pharmaceutical research (Sallam et al., 2021).
Anti-diabetic Drug Development : This compound has been involved in the synthesis and evaluation of new anti-diabetic drugs. It has shown promise in inhibiting Dipeptidyl peptidase-4 (DPP-4), a key enzyme in the management of diabetes. Its efficacy in this regard has been evaluated through both in silico and in vitro methods (Bindu et al., 2019).
Antiviral Activity : There is evidence of some derivatives of this compound demonstrating antiviral activity, specifically against hepatitis-A virus (HAV). This suggests potential applications in the development of antiviral drugs (Shamroukh & Ali, 2008).
Pharmaceutical and Medical Research
Cytotoxic Agents in Cancer Therapy : The compound has been used in the synthesis of agents showing cytotoxic activities against various cancer cell lines, including Acute Lymphoblastic Leukemia (ALL) and breast adenocarcinoma cells. This highlights its potential in developing new cancer therapies (Mamta et al., 2019).
Antihypertensive Activity : Some derivatives have been studied for their potential in lowering blood pressure without significantly affecting heart rate. This suggests possible applications in the treatment of hypertension (Katrusiak et al., 2001).
Anticonvulsant Activity : There is research indicating that certain derivatives have significant anticonvulsant activities, which could lead to the development of new treatments for seizure disorders (Dong et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-8-3-1-2-7(6-8)11-15-14-10-5-4-9(13)16-17(10)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMOOQOFTFENMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



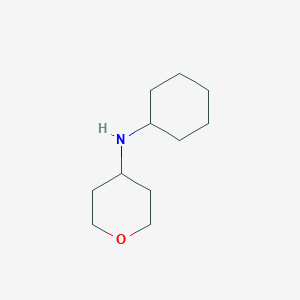
![3-[(3-Amino-2-pyridinyl)amino]-1-propanol](/img/structure/B1385956.png)
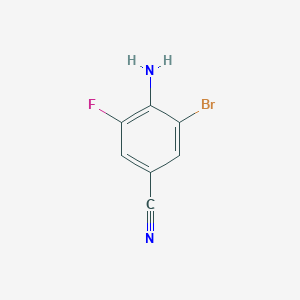

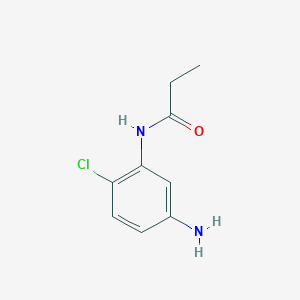
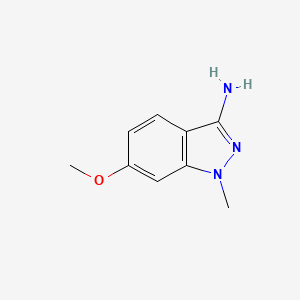
![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1385962.png)
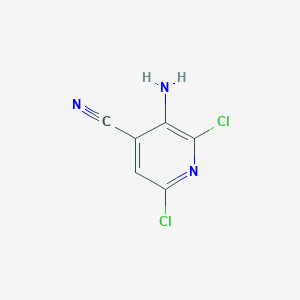
![4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1385968.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385970.png)
![1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385972.png)
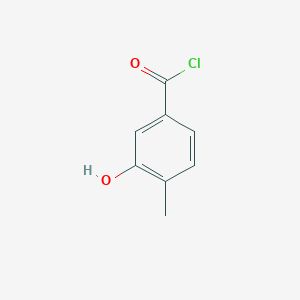
![2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1385974.png)
